1-Benzyl-4-[(3,4-dimethylphenyl)sulfonyl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-Benzyl-4-[(3,4-dimethylphenyl)sulfonyl]piperazine is a chemical compound with the molecular formula C19H24N2O2S . It is a derivative of piperazine, a six-membered ring containing two nitrogen atoms at opposite positions in the ring .
Synthesis Analysis
The synthesis of this compound can be achieved through a multi-step process. The first step involves the reaction of 2,4-dimethylphenylsulfonyl chloride with 3,4-dimethylphenylsulfonyl chloride in the presence of a base. Further details about the synthesis process are not available in the search results.Molecular Structure Analysis
The molecular structure of this compound is characterized by a piperazine ring, which is in a chair conformation . The geometry around the S atom is a distorted tetrahedron .Physical and Chemical Properties Analysis
This compound has a molecular weight of 254.35 . Further physical and chemical properties are not available in the search results.Mechanism of Action
Target of Action
The primary target of 1-Benzyl-4-[(3,4-dimethylphenyl)sulfonyl]piperazine is tubulin , a globular protein that is the main constituent of the microtubules in cells . Tubulin plays a crucial role in cell division, and its polymerization and depolymerization are essential for the formation of the mitotic spindle .
Mode of Action
This compound interacts with tubulin and inhibits its polymerization . This interaction disrupts the formation of the mitotic spindle, which is necessary for cell division . As a result, the compound can induce apoptosis, or programmed cell death, in cancer cells .
Biochemical Pathways
The inhibition of tubulin polymerization affects the cell cycle, particularly the transition from the G2 phase to the M phase . This disruption can lead to cell cycle arrest, preventing the cell from dividing and leading to apoptosis .
Result of Action
The primary result of the action of this compound is the induction of apoptosis in cancer cells . By inhibiting tubulin polymerization and disrupting the cell cycle, the compound can effectively kill cancer cells .
Properties
IUPAC Name |
1-benzyl-4-(3,4-dimethylphenyl)sulfonylpiperazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2S/c1-16-8-9-19(14-17(16)2)24(22,23)21-12-10-20(11-13-21)15-18-6-4-3-5-7-18/h3-9,14H,10-13,15H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFPZWXWMJXSYKR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3=CC=CC=C3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.